![molecular formula C19H19NO3 B6423597 N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620586-80-3](/img/structure/B6423597.png)
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
Phenacetin (acetophenetidin, N-(4-ethoxyphenyl)acetamide) is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
The first synthesis of Phenacetin was reported in 1878 by Harmon Northrop Morse. Morse’s cited article describes the synthesis of paracetamol from 4-aminophenol and acetic acid . Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .
Molecular Structure Analysis
Phenacetin has a molecular formula of C10H13NO2 and a molar mass of 179.219 g·mol −1 . The 3D structure of Phenacetin can be viewed using Java or Javascript .
Chemical Reactions Analysis
It is shown that the N - ( p -ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N - ( p -ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N -dearylated 2-azetidinones in good to excellent yields .
Physical And Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm 3 and a melting point of 134 to 137.5 °C (273.2 to 279.5 °F). It is soluble in water at 0.766 g/L (25 °C (77 °F)) .
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of new N-(p-ethoxyphenyl)-2-azetidinones through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . The synthesized compounds were then treated with ceric ammonium nitrate to yield the N-dearylated 2-azetidinones .
Study of Oxidative N-Deprotection
The compound has been used in studies of oxidative N-deprotection. It has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .
Development of Antibiotics
N-unsubstituted β-lactams, which can be synthesized from this compound, play a central role as key intermediates in the synthesis of several biologically active antibiotics .
Development of Anticancer Agents
The importance of N-unsubstituted β-lactams, which can be synthesized from this compound, for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is also well documented .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-15-8-6-14(7-9-15)20-19(21)18-13(3)16-11-12(2)5-10-17(16)23-18/h5-11H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDOASLKTZZSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
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